Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester
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Overview
Description
Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester, also known as tetraethyl pyrophosphate (TEPP), is a colorless, odorless, and highly toxic organophosphate compound. It is widely used as a pesticide and insecticide in agriculture and veterinary medicine. TEPP is also used as a chemical warfare agent due to its potent neurotoxic effects.
Mechanism Of Action
TEPP inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme and forming a stable phosphorylated intermediate. This results in the irreversible inhibition of the enzyme and the accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine leads to the overstimulation of the nervous system, causing symptoms such as muscle twitching, seizures, and respiratory failure.
Biochemical And Physiological Effects
TEPP has a wide range of biochemical and physiological effects on humans and animals. It causes inhibition of acetylcholinesterase activity, leading to the accumulation of acetylcholine in the nervous system. This leads to symptoms such as muscle twitching, seizures, respiratory failure, and death. TEPP also affects other enzymes and neurotransmitters in the nervous system, leading to a wide range of physiological effects such as cardiovascular collapse, gastrointestinal distress, and neurobehavioral changes.
Advantages And Limitations For Lab Experiments
TEPP is a potent neurotoxic compound that is widely used as a model compound to study the mechanism of action of organophosphate pesticides and nerve agents. It has several advantages for lab experiments, such as its high potency, stability, and reproducibility. However, TEPP also has several limitations, such as its high toxicity, which requires careful handling and disposal, and its limited solubility, which can affect its bioavailability and pharmacokinetics.
Future Directions
TEPP has several potential future directions for research. One area of research is the development of new antidotes and therapies for organophosphate poisoning. Another area of research is the development of new pesticides and insecticides that are less toxic and more environmentally friendly. TEPP can also be used as a tool to study the role of acetylcholinesterase and other enzymes in the nervous system and their potential as drug targets for neurological disorders. Finally, TEPP can be used as a model compound to study the mechanism of action of other neurotoxic compounds and their effects on the nervous system.
Synthesis Methods
TEPP can be synthesized by the reaction between phosphorus oxychloride and diethyl malonate. The reaction is exothermic and requires careful handling due to the high toxicity of the product. TEPP can also be synthesized by the reaction between phosphorus trichloride and diethyl malonate in the presence of a base.
Scientific Research Applications
TEPP has been extensively studied for its neurotoxic effects on humans and animals. It is used as a model compound to study the mechanism of action of organophosphate pesticides and nerve agents. TEPP inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and leading to symptoms such as muscle twitching, seizures, respiratory failure, and death.
properties
CAS RN |
17350-57-1 |
---|---|
Product Name |
Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester |
Molecular Formula |
C14H26N4O8 |
Molecular Weight |
378.38 g/mol |
IUPAC Name |
ethyl N-[1,2,2-tris(ethoxycarbonylamino)ethyl]carbamate |
InChI |
InChI=1S/C14H26N4O8/c1-5-23-11(19)15-9(16-12(20)24-6-2)10(17-13(21)25-7-3)18-14(22)26-8-4/h9-10H,5-8H2,1-4H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22) |
InChI Key |
OHDLJZGTUGVLBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC |
Canonical SMILES |
CCOC(=O)NC(C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC |
Other CAS RN |
17350-57-1 |
synonyms |
Ethanediylidenetetracarbamic acid tetraethyl ester |
Origin of Product |
United States |
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